
L-Leucyl-L-valyl-L-glutaminyl-L-leucyl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Leucyl-L-valyl-L-glutaminyl-L-leucyl-L-leucine is a peptide compound composed of five amino acids: leucine, valine, glutamine, and two additional leucine residues. This compound is part of a larger class of peptides known for their biological activity and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-valyl-L-glutaminyl-L-leucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under controlled conditions.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods require stringent control of reaction conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
L-Leucyl-L-valyl-L-glutaminyl-L-leucyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water or enzymes.
Oxidation: Oxidative modifications can occur at specific amino acid residues.
Reduction: Reduction reactions can modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to alter the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, or enzymatic catalysis.
Oxidation: Oxidizing agents like hydrogen peroxide or specific enzymes.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields individual amino acids or smaller peptides.
Applications De Recherche Scientifique
L-Leucyl-L-valyl-L-glutaminyl-L-leucyl-L-leucine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mécanisme D'action
The mechanism of action of L-Leucyl-L-valyl-L-glutaminyl-L-leucyl-L-leucine involves its interaction with specific molecular targets and pathways. For instance, peptides can bind to receptors or enzymes, modulating their activity. The exact mechanism depends on the peptide’s structure and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Semaglutide: A polypeptide used for treating type 2 diabetes.
L-Leucyl-L-leucine methyl ester: Known for inducing apoptosis in certain immune cells.
Uniqueness
L-Leucyl-L-valyl-L-glutaminyl-L-leucyl-L-leucine is unique due to its specific amino acid sequence, which imparts distinct biological properties and potential therapeutic applications.
Propriétés
Numéro CAS |
303030-75-3 |
|---|---|
Formule moléculaire |
C28H52N6O7 |
Poids moléculaire |
584.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C28H52N6O7/c1-14(2)11-18(29)24(36)34-23(17(7)8)27(39)31-19(9-10-22(30)35)25(37)32-20(12-15(3)4)26(38)33-21(28(40)41)13-16(5)6/h14-21,23H,9-13,29H2,1-8H3,(H2,30,35)(H,31,39)(H,32,37)(H,33,38)(H,34,36)(H,40,41)/t18-,19-,20-,21-,23-/m0/s1 |
Clé InChI |
QAPHSOCPLDJIPF-JSSYZSAGSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-(2-methoxyethyl)amino]ethyl-(2-methoxyethyl)amino]butanedioic acid](/img/structure/B14251635.png)
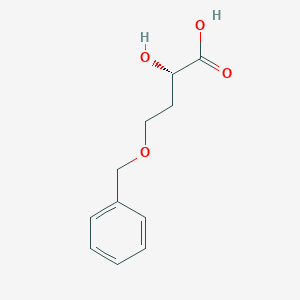

![5-[(Hexylsulfanyl)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14251650.png)
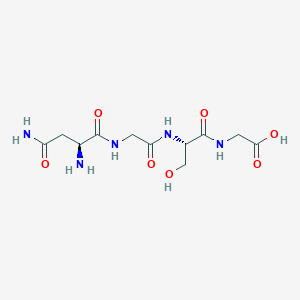
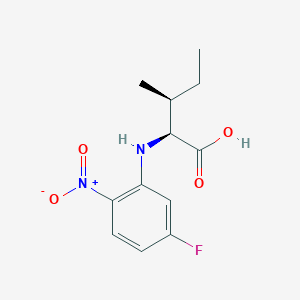
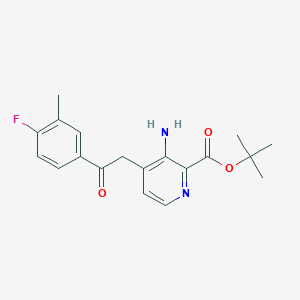
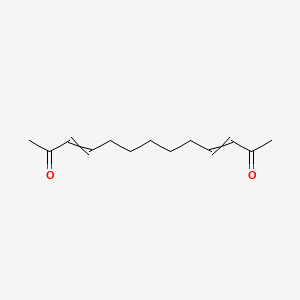
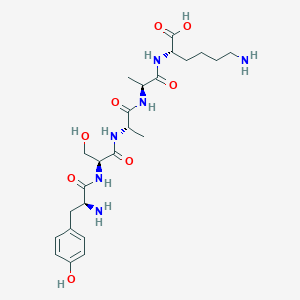

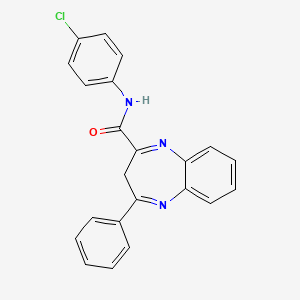
![1-[2-(Ethenyloxy)ethoxy]dodecane](/img/structure/B14251695.png)

